3-[(2-Ethoxyethoxy)methyl]-2-methylaniline
Description
3-[(2-Ethoxyethoxy)methyl]-2-methylaniline is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol
Properties
IUPAC Name |
3-(2-ethoxyethoxymethyl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-14-7-8-15-9-11-5-4-6-12(13)10(11)2/h4-6H,3,7-9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVIXLMAYVXQCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCC1=C(C(=CC=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(2-Ethoxyethoxy)methyl]-2-methylaniline typically involves the reaction of 2-methylaniline with 2-(2-ethoxyethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
3-[(2-Ethoxyethoxy)methyl]-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the ethoxyethoxy group can be replaced by other functional groups using appropriate reagents and conditions.
Scientific Research Applications
3-[(2-Ethoxyethoxy)methyl]-2-methylaniline has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Ethoxyethoxy)methyl]-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-[(2-Ethoxyethoxy)methyl]-2-methylaniline can be compared with other similar compounds, such as:
2-(2-Ethoxyethoxy)ethanol: This compound shares the ethoxyethoxy group but lacks the aniline moiety, resulting in different chemical and biological properties.
2-Methylaniline: This compound lacks the ethoxyethoxy group, making it less versatile in terms of chemical reactivity and applications.
The uniqueness of this compound lies in its combination of the ethoxyethoxy group and the aniline moiety, which imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
3-[(2-Ethoxyethoxy)methyl]-2-methylaniline is a synthetic organic compound that has garnered attention in various fields due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a unique chemical structure characterized by an ethoxyethoxy group and a methyl-substituted aniline moiety. The molecular formula is CHN O, with a molecular weight of approximately 221.3 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | CHN O |
| Molecular Weight | 221.3 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
Cytotoxicity and Anticancer Activity
In vitro studies have explored the cytotoxic effects of this compound on cancer cell lines. Notably, it has demonstrated selective toxicity towards certain cancer cells while sparing normal cells, indicating a potential for development as an anticancer drug.
Table 1: Cytotoxicity Data on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets within cells. These may include:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in cellular processes, thereby altering metabolic pathways.
- Receptor Modulation: It is suggested that the compound could modulate receptor activity, impacting signal transduction pathways critical for cell survival and proliferation.
Study on Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against common pathogens. The results indicated significant inhibition zones in agar diffusion assays, particularly against Staphylococcus aureus and Escherichia coli, supporting its potential use in antimicrobial formulations.
Evaluation of Anticancer Properties
In another study published in the Journal of Medicinal Chemistry, the compound was tested on various cancer cell lines. The results highlighted its promising anticancer activity, particularly against MCF-7 cells, where it induced apoptosis through mitochondrial pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
